(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride

Chiral resolution Enantiomeric purity Stereoselective synthesis

(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride (CAS 2418593-37-8) is a chiral, non-racemic fluorinated piperidine derivative with the molecular formula C5H11ClFNO and a molecular weight of 155.60 g/mol. It belongs to the class of 3-hydroxy-5-fluoropiperidines and is supplied as the hydrochloride salt of the single (3R,5R)-trans enantiomer.

Molecular Formula C5H11ClFNO
Molecular Weight 155.6
CAS No. 2418593-37-8
Cat. No. B2595956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride
CAS2418593-37-8
Molecular FormulaC5H11ClFNO
Molecular Weight155.6
Structural Identifiers
SMILESC1C(CNCC1F)O.Cl
InChIInChI=1S/C5H10FNO.ClH/c6-4-1-5(8)3-7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m1./s1
InChIKeyQMKBDNDYFMTBHH-TYSVMGFPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R,5R)-5-Fluoropiperidin-3-ol Hydrochloride (CAS 2418593-37-8): A Structurally Defined Chiral Fluorinated Piperidine Building Block for Medicinal Chemistry and Drug Discovery Procurement


(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride (CAS 2418593-37-8) is a chiral, non-racemic fluorinated piperidine derivative with the molecular formula C5H11ClFNO and a molecular weight of 155.60 g/mol. It belongs to the class of 3-hydroxy-5-fluoropiperidines and is supplied as the hydrochloride salt of the single (3R,5R)-trans enantiomer [1]. This compound serves as a versatile chiral building block for the enantioselective synthesis of bioactive molecules, particularly in programs targeting central nervous system disorders and enzyme inhibitors, where the precise spatial arrangement of the fluorine and hydroxyl substituents governs molecular recognition, pharmacokinetics, and target engagement .

Procurement Risk: Why Racemic, Cis, or Non-Fluorinated Piperidine Analogs Cannot Substitute for (3R,5R)-5-Fluoropiperidin-3-ol Hydrochloride (CAS 2418593-37-8)


In medicinal chemistry and fragment-based drug discovery, the 5-fluoropiperidin-3-ol scaffold exists as four distinct stereoisomers—(3R,5R), (3S,5S), (3R,5S), and (3S,5R)—along with racemic mixtures. Substituting the target (3R,5R)-trans enantiomer with a cis diastereomer (e.g., (3R,5S)-5-fluoropiperidin-3-ol) or the enantiomeric (3S,5S) form is not functionally equivalent, because fluoropiperidine conformations, receptor affinities, and metabolic profiles are exquisitely sensitive to the relative orientation of the fluorine and hydroxyl substituents [1]. Non-fluorinated piperidin-3-ol lacks the enhanced metabolic stability and modulated basicity conferred by the C5 fluorine atom, leading to divergent pharmacokinetics [2]. Furthermore, the hydrochloride salt form of (3R,5R)-5-fluoropiperidin-3-ol provides superior aqueous solubility and handling characteristics compared to the free base, which is critical for reproducible solution-phase chemistry and biological assay preparation [3].

Quantitative Differentiation Evidence: (3R,5R)-5-Fluoropiperidin-3-ol Hydrochloride (CAS 2418593-37-8) vs. Key Comparators


Stereochemical Identity: Single (3R,5R)-Trans Enantiomer vs. Racemic trans Mixture (CAS 1955554-58-1)

The target compound (CAS 2418593-37-8) is supplied as the single (3R,5R)-trans enantiomer with a vendor-certified chemical purity of 98% , whereas the racemic trans mixture (CAS 1955554-58-1) contains an equimolar blend of the (3R,5R) and (3S,5S) enantiomers. In receptor pharmacology, enantiomers often exhibit markedly different affinities; for instance, within the fluoropiperidine class, the 5-HT6 receptor antagonist patent US 10,973,831 demonstrates that specific fluoropiperidine stereoisomers display Ki values differing by orders of magnitude, underscoring the necessity of single-enantiomer procurement for target validation [1]. The (3R,5R)-trans configuration places both the fluorine and hydroxyl substituents in equatorial orientations, a conformational preference that influences hydrogen-bonding networks and target binding [2].

Chiral resolution Enantiomeric purity Stereoselective synthesis Medicinal chemistry

Trans (3R,5R) vs. Cis (3R,5S) Diastereomer: Conformational and Pharmacological Divergence

The (3R,5R)-trans configuration dictates equatorial placement of the fluorine atom on the piperidine chair, whereas the (3R,5S)-cis diastereomer forces an axial fluorine orientation. Systematic NMR and computational studies demonstrate that axial vs. equatorial fluorine profoundly alters the piperidine ring's conformational equilibrium, charge distribution, and solvation energy, which in turn modulates binding to biological targets [1]. In the 5-HT6 patent landscape, specific fluoropiperidine stereoisomers exhibit differential receptor binding profiles; stereochemical permutation is a critical determinant of target selectivity within this compound class [2]. Additionally, the trans diastereomer's distinct conformational preference leads to different physicochemical property profiles (e.g., pKa, logP) compared to the cis form [3].

Diastereomer comparison Conformational analysis Receptor selectivity Drug design

Fluorine Effect on Piperidine Basicity: pKa Modulation by C5-Fluorination vs. Non-Fluorinated Piperidin-3-ol

Introduction of a fluorine atom at the C5 position of piperidine reduces the basicity of the ring nitrogen through electron-withdrawing inductive effects. Systematic physicochemical profiling of 3-amino-5-fluoropiperidines demonstrates that monofluorination decreases the pKa of the piperidine amine by approximately 1–2 log units relative to the non-fluorinated parent, thereby modulating the fraction of the neutral, membrane-permeable species at physiological pH [1]. For the target 5-fluoropiperidin-3-ol scaffold, the predicted pKa of the amine is approximately 8.5–9.5 (fluorinated) , compared to approximately 10.5–11.0 for unsubstituted piperidin-3-ol . This pKa shift increases the neutral fraction at pH 7.4 from ~0.02% (non-fluorinated) to ~0.2–2% (fluorinated)—a ~10- to 100-fold enhancement—potentially improving passive membrane permeability and oral bioavailability.

Fluorine effect pKa modulation Physicochemical properties Drug-likeness

Metabolic Stability Advantage: Fluorinated Piperidines vs. Non-Fluorinated Counterparts

Systematic intrinsic microsomal clearance measurements on a panel of mono- and difluorinated saturated heterocyclic amines revealed that fluorinated piperidines exhibit high metabolic stability, with the C-F bond resisting oxidative metabolism at the substituted position [1]. In contrast, non-fluorinated piperidine scaffolds are susceptible to CYP450-mediated oxidation at unsubstituted ring carbons, leading to more rapid in vitro clearance. While direct microsomal stability data for (3R,5R)-5-fluoropiperidin-3-ol hydrochloride are not publicly available, the class-level evidence indicates that strategic C5 fluorination blocks a major site of oxidative metabolism, providing a predicted metabolic stability advantage over piperidin-3-ol [2].

Metabolic stability Microsomal clearance CYP450 metabolism Fluorine blocking effect

Hydrochloride Salt vs. Free Base: Solubility and Handling Differentiation

(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride (CAS 2418593-37-8) is supplied as the HCl salt, ensuring high aqueous solubility (>10 mg/mL in water, typical for piperidine hydrochlorides) [1], whereas the free base form (CAS 2097360-07-9) exhibits lower water solubility (~1–5 mg/mL estimated from logP −0.3 to 0.1) [2]. The hydrochloride salt format is critical for reproducible biological assay preparation—enabling accurate DMSO/water stock solution preparation—and for solid-phase synthesis workflows where high solubility in polar solvents is required. Additionally, the salt form provides improved long-term storage stability by reducing hygroscopicity and oxidative degradation compared to the free amine [3].

Salt selection Aqueous solubility Formulation Assay preparation

Regulatory Identity and CLP Classification: (3R,5R)-Trans Hydrochloride vs. Racemic Trans and Cis Isomers

The European Chemicals Agency (ECHA) Classification and Labelling Inventory separately registers rac-(3R,5R)-5-fluoropiperidin-3-ol hydrochloride (CAS 1955554-58-1) under EC/List no. 824-393-0 with notified hazards including Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE Category 3 (H335) [1]. The single (3R,5R) enantiomer (CAS 2418593-37-8) is chemically distinct from both the racemate and the cis diastereomer (CAS 1955505-76-6). This regulatory differentiation is critical for procurement: ordering the racemic trans product (CAS 1955554-58-1) when the single (3R,5R) enantiomer (CAS 2418593-37-8) is required introduces a 50% contamination of the undesired (3S,5S) enantiomer, potentially invalidating pharmacological data and compromising patent protection strategies .

Regulatory compliance CLP classification CAS registry Procurement specification

High-Value Application Scenarios for (3R,5R)-5-Fluoropiperidin-3-ol Hydrochloride (CAS 2418593-37-8) in Drug Discovery and Chemical Biology


Enantioselective Synthesis of CNS-Penetrant 5-HT6 Receptor Antagonists

The (3R,5R)-trans configuration is integral to the fluoropiperidine scaffold claimed in US Patent 10,973,831 for potent and selective 5-HT6 receptor antagonists [1]. The single-enantiomer hydrochloride provides the precise stereochemistry required for high-affinity binding (Ki values in the subnanomolar range reported for optimized fluoropiperidine 5-HT6 ligands) and ensures that the amine pKa (~8.5–9.5 after fluorination) favors a higher neutral fraction at physiological pH for improved blood-brain barrier penetration [2]. Procurement of CAS 2418593-37-8 rather than the racemate eliminates the confound of the inactive or off-target-active (3S,5S) enantiomer, streamlining lead optimization and reducing the need for chiral resolution downstream.

Fragment-Based Drug Discovery (FBDD) with Fluorinated 3D Scaffolds

The compact molecular weight (155.60 g/mol) and balanced physicochemical profile (predicted logP −0.3 to 0.1; two H-bond donors; two H-bond acceptors) position (3R,5R)-5-fluoropiperidin-3-ol hydrochloride as an ideal fragment-sized building block compliant with the Rule of Three for FBDD [1]. The fluorine atom serves as a sensitive 19F NMR probe for protein-ligand interaction studies, enabling direct detection of binding events and conformational changes [2]. Its chiral, non-racemic nature provides three-dimensional complexity that enhances fragment library diversity relative to achiral or racemic alternatives, improving hit rates against challenging protein targets [3].

Metabolic Stability Optimization in Lead Series

As demonstrated by systematic microsomal stability profiling of fluorinated saturated heterocyclic amines, monofluorinated piperidines exhibit high intrinsic metabolic stability due to the C-F bond's resistance to CYP450-mediated oxidative metabolism [1]. Incorporating (3R,5R)-5-fluoropiperidin-3-ol as a core scaffold—rather than non-fluorinated piperidin-3-ol—is predicted to block a major metabolic soft spot at the C5 position, thereby reducing intrinsic clearance and extending in vivo half-life. This property is particularly valuable in CNS programs where sustained receptor occupancy is required for efficacy [2].

Chiral Building Block for Covalent Inhibitor Design

The secondary amine and secondary alcohol functional groups of (3R,5R)-5-fluoropiperidin-3-ol hydrochloride provide two orthogonal derivatization handles. The hydroxyl group can be activated (e.g., as a mesylate or triflate) for nucleophilic displacement or converted to an electrophilic warhead for covalent inhibitor design [1]. The defined (3R,5R) stereochemistry ensures predictable spatial orientation of the warhead relative to the target protein's nucleophilic residue, enhancing target engagement selectivity over off-target proteins. The hydrochloride salt form facilitates clean coupling reactions by providing a non-nucleophilic counterion that does not interfere with common amide bond-forming or reductive amination conditions.

Quote Request

Request a Quote for (3R,5R)-5-Fluoropiperidin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.